4-Octylbiphenyl
CAS No.: 7116-97-4
Cat. No.: VC3775029
Molecular Formula: C20H26
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7116-97-4 |
---|---|
Molecular Formula | C20H26 |
Molecular Weight | 266.4 g/mol |
IUPAC Name | 1-octyl-4-phenylbenzene |
Standard InChI | InChI=1S/C20H26/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)19-12-9-7-10-13-19/h7,9-10,12-17H,2-6,8,11H2,1H3 |
Standard InChI Key | KCLBLDDJJJNGBC-UHFFFAOYSA-N |
SMILES | CCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Introduction
Physical and Chemical Properties
Comparative Properties
The table below compares the physical and chemical properties of 4-Octylbiphenyl with its related derivatives:
Property | 4-Octylbiphenyl | 4-Cyano-4'-octylbiphenyl | 3-(4'-octylbiphenyl-4-yl)-5-[4-(undecafluoropentyl)phenyl]-1,2,4-oxadiazole |
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CAS Number | 7116-97-4 | 52709-84-9 | 499974-34-4 |
Molecular Formula | C20H26 | C21H25N | C33H29F11N2O |
Molecular Weight (g/mol) | 266.42 | 291.44 | 678.58 |
Physical State | Solid | White crystalline powder | Not specified |
Melting Point (°C) | Not specified | 20-22 | Not specified |
Boiling Point (°C) | Not specified | 218 | Not specified |
Flash Point (°C) | Not specified | >110 | Not specified |
Structural Dynamics
The biphenyl core of 4-Octylbiphenyl allows for partial rotation around the central carbon-carbon bond connecting the two phenyl rings. This rotational capability influences the compound's conformational states and subsequent physical properties. The octyl chain introduces further flexibility into the molecular structure, contributing to the compound's ability to align in ordered arrangements typical of liquid crystalline phases.
Synthesis and Production
Laboratory Synthesis Methods
The most effective synthesis route for 4-Octylbiphenyl is the Suzuki cross-coupling reaction, a palladium-catalyzed process that allows for the efficient formation of carbon-carbon bonds between aryl groups. According to research documented in the chemical literature, this synthesis can be performed using specific reaction conditions to achieve high yields .
The synthesis method involves the following components and conditions:
The Suzuki coupling reaction typically involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. For 4-Octylbiphenyl synthesis, this would involve the coupling of a phenylboronic acid with an octyl-substituted aryl halide, or alternatively, an octyl-substituted phenylboronic acid with a simple aryl halide.
Reaction Mechanism
The Suzuki coupling for the synthesis of 4-Octylbiphenyl proceeds through a catalytic cycle involving:
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Oxidative addition of the aryl halide to the palladium catalyst
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Transmetalation with the organoboron compound (facilitated by the base)
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Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst
This method is valued for its efficiency, tolerance of functional groups, and mild reaction conditions, making it suitable for both laboratory and potential industrial-scale synthesis.
Chemical Reactivity
Common Reactions
4-Octylbiphenyl can undergo various chemical reactions, particularly at the aromatic rings. The typical reactivity patterns include:
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Oxidation reactions: These can introduce functional groups such as hydroxyl or carbonyl groups to the biphenyl structure, altering its electronic and physical properties.
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Reduction reactions: These can modify the electronic properties of the compound, potentially affecting its liquid crystalline behavior.
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Substitution reactions: Halogenation and nitration are common substitution reactions that can introduce different functional groups to the biphenyl rings, creating derivatives with modified properties.
Derivatives and Analogs
The 4-Octylbiphenyl structure serves as a building block for more complex compounds with specialized applications:
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4-Cyano-4'-octylbiphenyl (8CB): This derivative features a cyano group (-CN) attached to one phenyl ring and the octyl chain on the other . With a molecular formula of C21H25N, this compound has been extensively studied for its liquid crystalline properties. It has a melting point of 20-22°C and a boiling point of 218°C .
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3-(4'-octylbiphenyl-4-yl)-5-[4-(undecafluoropentyl)phenyl]-1,2,4-oxadiazole: This more complex derivative incorporates the 4-octylbiphenyl structure into a larger molecule with oxadiazole and fluorinated components . With a molecular formula of C33H29F11N2O and a molecular weight of 678.58 g/mol, this compound demonstrates how the 4-octylbiphenyl core can be integrated into more complex structures for specialized applications.
These derivatives highlight the versatility of the 4-octylbiphenyl scaffold and its potential for modification to achieve specific properties and functions.
Applications
Liquid Crystal Technology
The primary application of 4-Octylbiphenyl and its derivatives is in liquid crystal display (LCD) technology. The compound's ability to form mesogenic phases makes it valuable for creating materials that can modulate light transmission when subjected to electric fields. The specific arrangement of molecules in these liquid crystalline phases allows for the controlled manipulation of light, which is the fundamental principle behind LCD operation.
Research Applications
The 4-cyano-4'-n-octyl biphenyl derivative (8CB) has been extensively studied for its optical and dielectric properties . Research has examined:
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Temperature dependence of ordinary and extraordinary components of polarisability (αo and αe)
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Variation of orientational order parameter with temperature
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Dependence of effective molecular dipole moment in the liquid-crystal phase
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Angle of inclination of the dipole moment with the preferred direction
These studies provide valuable insights into the fundamental properties of liquid crystalline materials and help in the design of improved materials for various applications.
Materials Science
Beyond display technology, 4-Octylbiphenyl and its derivatives have potential applications in other areas of materials science. The ordered molecular arrangements possible with these compounds can lead to materials with anisotropic properties, where physical characteristics vary depending on direction. Such materials can be valuable in applications requiring directional electrical, optical, or mechanical properties.
Current Research Findings
Structure-Property Relationships
Studies on related compounds like 4-cyano-4′-n–octyl biphenyl have provided insights into how molecular structure affects mesogenic properties. Research has demonstrated that:
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The length of the alkyl chain affects the temperature range of liquid crystalline phases
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The presence and position of substituents (like cyano groups) influence the dipole moment and polarizability
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Temperature significantly impacts the orientational order parameter, which is crucial for liquid crystal performance
These structure-property relationships guide the development of new materials with optimized properties for specific applications.
Synthesis Advancements
Recent advancements in synthesis methods, particularly the application of Suzuki cross-coupling reactions with modern catalysts, have improved the accessibility and purity of 4-Octylbiphenyl . The reported 100% yield using palladium catalysis represents a significant achievement in synthetic efficiency. These methodological improvements facilitate both research and potential commercial applications of the compound.
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